molecular formula C20H22N2O6 B13992916 Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- CAS No. 16251-41-5

Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-

Cat. No.: B13992916
CAS No.: 16251-41-5
M. Wt: 386.4 g/mol
InChI Key: SXTYDIOXCPSMPL-UHFFFAOYSA-N
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Description

Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- is a complex organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction typically proceeds under controlled temperature conditions to ensure the formation of the desired isoquinoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activities. The presence of multiple methoxy groups and a nitrophenylmethyl substituent differentiates it from other isoquinoline derivatives and contributes to its versatility in scientific research and industrial applications .

Properties

CAS No.

16251-41-5

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline

InChI

InChI=1S/C20H22N2O6/c1-25-17-8-12-5-6-21-15(14(12)10-19(17)27-3)7-13-9-18(26-2)20(28-4)11-16(13)22(23)24/h8-11H,5-7H2,1-4H3

InChI Key

SXTYDIOXCPSMPL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC

Origin of Product

United States

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